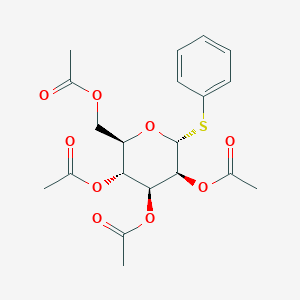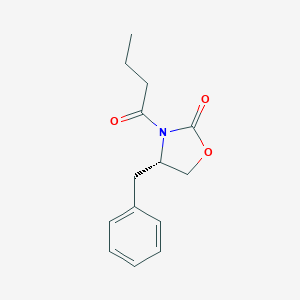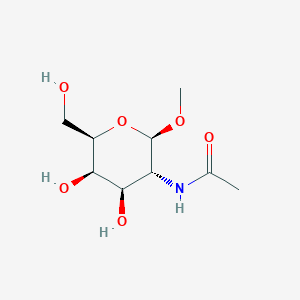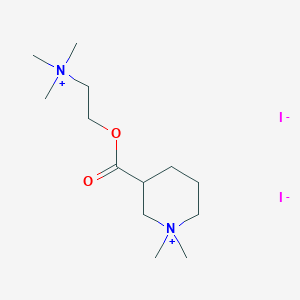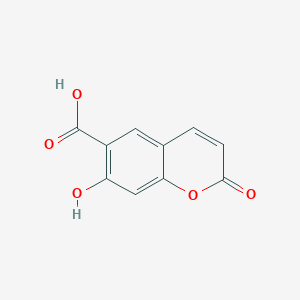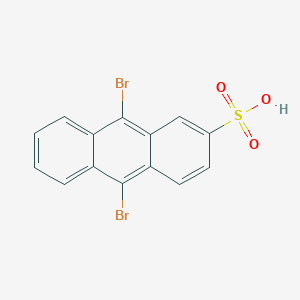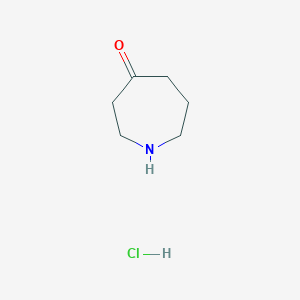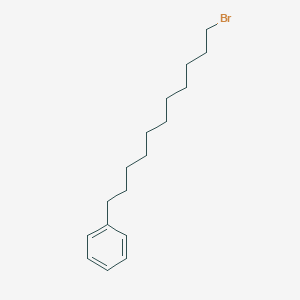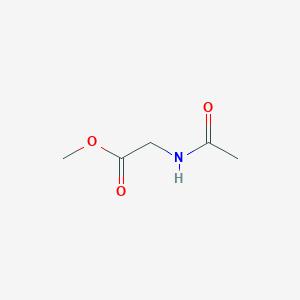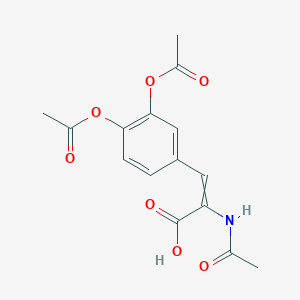![molecular formula C19H14N4O2 B019598 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid CAS No. 102932-21-8](/img/structure/B19598.png)
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid, also known as Sudan IV, is a synthetic dye that is commonly used in research laboratories. It is a member of the azo dye family, which are characterized by the presence of one or more azo (-N=N-) groups in their chemical structure. Sudan IV is a red-colored powder that is soluble in organic solvents such as ethanol and acetone but insoluble in water.
Wirkmechanismus
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV binds to the hydrophobic regions of lipids and forms insoluble complexes that can be visualized under a microscope. The dye has a high affinity for neutral lipids such as triglycerides and cholesterol esters, which are commonly found in adipocytes and lipoproteins.
Biochemische Und Physiologische Effekte
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV staining has no known biochemical or physiological effects on cells or tissues. However, the use of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV in food science has been controversial due to its potential carcinogenicity and mutagenicity. The International Agency for Research on Cancer (IARC) has classified 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV as a Group 3 carcinogen, which means that it is not classifiable as to its carcinogenicity to humans due to inadequate evidence.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV staining in laboratory experiments include its high specificity for neutral lipids, ease of use, and low cost. However, the limitations of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV staining include its potential toxicity and carcinogenicity, as well as its inability to distinguish between different types of lipids such as phospholipids and sphingolipids.
Zukünftige Richtungen
1. Development of safer and more specific lipid staining agents that do not pose a risk to human health.
2. Investigation of the potential mutagenic and carcinogenic effects of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV on human cells and tissues.
3. Optimization of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV staining protocols for use in high-throughput screening assays.
4. Development of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV-based biosensors for the detection of lipid-based biomolecules in biological samples.
5. Exploration of the potential therapeutic applications of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV and other azo dyes in the treatment of lipid-related disorders such as obesity and atherosclerosis.
Synthesemethoden
The synthesis of 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV involves the diazotization of p-phenylenediamine followed by coupling with 4-aminobenzoic acid. The resulting product is then subjected to further diazotization and coupling reactions to obtain the final product. The purity of the product can be confirmed by thin-layer chromatography and spectroscopic techniques such as UV-Vis and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV has been widely used in scientific research as a staining agent for lipid-containing structures such as adipocytes and lipoproteins. It is commonly used in histology and microscopy to visualize lipid droplets in cells and tissues. 4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid IV staining is also used in food science to detect the presence of lipid-based food additives such as vegetable oils and fats.
Eigenschaften
CAS-Nummer |
102932-21-8 |
|---|---|
Produktname |
4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid |
Molekularformel |
C19H14N4O2 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
4-[(4-phenyldiazenylphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C19H14N4O2/c24-19(25)14-6-8-16(9-7-14)21-23-18-12-10-17(11-13-18)22-20-15-4-2-1-3-5-15/h1-13H,(H,24,25) |
InChI-Schlüssel |
SMHVWTMFOULFKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C(=O)O |
Synonyme |
4-(4'-azophenylazo)benzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





